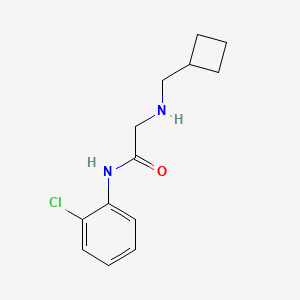![molecular formula C13H18BrNZn B14893436 2-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14893436.png)
2-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Methyl-1-piperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile to form carbon-carbon bonds. The presence of tetrahydrofuran as a solvent stabilizes the organozinc reagent, enhancing its reactivity and solubility.
準備方法
The synthesis of 2-[(4-Methyl-1-piperidino)methyl]phenylzinc bromide typically involves the reaction of 2-[(4-Methyl-1-piperidino)methyl]bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
Reactants: 2-[(4-Methyl-1-piperidino)methyl]bromobenzene and zinc powder.
Solvent: Tetrahydrofuran.
Conditions: Inert atmosphere (e.g., nitrogen or argon), room temperature to slightly elevated temperatures.
Industrial production methods often involve similar steps but are scaled up and optimized for higher yields and purity. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product.
化学反応の分析
2-[(4-Methyl-1-piperidino)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: This compound is commonly used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds. The reaction typically involves a palladium catalyst, a base, and a suitable electrophile (e.g., aryl halides).
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenylzinc moiety acts as a nucleophile, replacing a leaving group in an electrophile.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and various electrophiles. The major products formed depend on the specific reaction conditions and the nature of the electrophile used.
科学的研究の応用
2-[(4-Methyl-1-piperidino)methyl]phenylzinc bromide has several scientific research applications:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products.
Medicinal Chemistry: The compound is used to create intermediates for drug development, particularly in the synthesis of biologically active molecules.
Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials, due to its ability to form stable carbon-carbon bonds.
Biological Studies: Researchers use this compound to study the mechanisms of various biochemical processes and to develop new biochemical tools.
作用機序
The mechanism of action of 2-[(4-Methyl-1-piperidino)methyl]phenylzinc bromide primarily involves its role as a nucleophile in cross-coupling reactions. The zinc atom in the compound coordinates with the palladium catalyst, facilitating the transfer of the phenyl group to the electrophile. This process involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the electrophile, forming a palladium complex.
Transmetalation: The phenylzinc compound transfers the phenyl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final product and regenerating the palladium catalyst.
類似化合物との比較
2-[(4-Methyl-1-piperidino)methyl]phenylzinc bromide can be compared with other organozinc compounds, such as:
Phenylzinc Bromide: Lacks the piperidino group, making it less sterically hindered and potentially less selective in certain reactions.
2-[(4-Methyl-1-piperidino)methyl]phenylmagnesium Bromide: A Grignard reagent with similar reactivity but different solubility and stability properties.
2-[(4-Methyl-1-piperidino)methyl]phenylboronic Acid: Used in Suzuki coupling reactions, offering different reactivity and selectivity profiles.
The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable tool in organic synthesis.
特性
分子式 |
C13H18BrNZn |
|---|---|
分子量 |
333.6 g/mol |
IUPAC名 |
bromozinc(1+);4-methyl-1-(phenylmethyl)piperidine |
InChI |
InChI=1S/C13H18N.BrH.Zn/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13;;/h2-5,12H,7-11H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
YNFWVTMHYQXFJC-UHFFFAOYSA-M |
正規SMILES |
CC1CCN(CC1)CC2=CC=CC=[C-]2.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



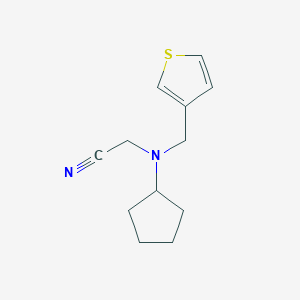


![2-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B14893400.png)
![((3aR,6R,6aS)-2,5-Dibenzylhexahydro-2H-pyrrolo[3,4-d]isoxazol-6-yl)methanamine](/img/structure/B14893402.png)
![6-(4-Bromophenyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B14893403.png)
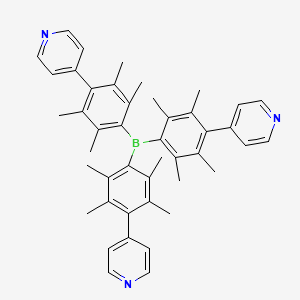
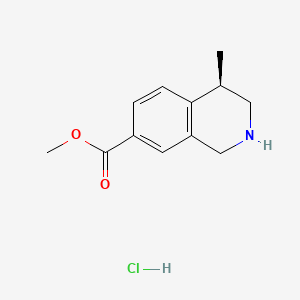
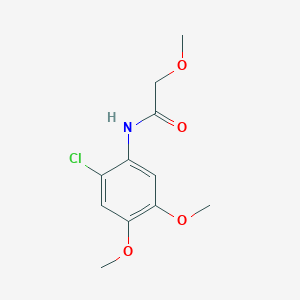

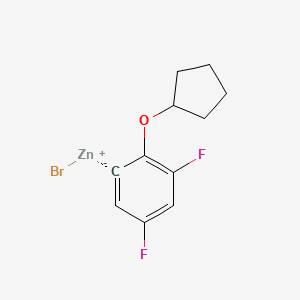
![2-[(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14893438.png)
